molecular formula C17H21NO B3844315 [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol

[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol

Cat. No.: B3844315
M. Wt: 255.35 g/mol
InChI Key: AEQQZIUZTNPWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol: is an organic compound that features a naphthalene ring attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol typically involves the following steps:

    Formation of the Naphthalen-1-ylmethyl Group: This can be achieved through Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide.

    Attachment to Piperidine: The naphthalen-1-ylmethyl group is then reacted with piperidine under basic conditions to form the desired piperidine derivative.

    Introduction of the Methanol Group: Finally, the piperidine derivative is subjected to reduction reactions to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the naphthalene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of naphthalen-1-ylmethylpiperidin-2-ylmethanal or naphthalen-1-ylmethylpiperidin-2-ylmethanoic acid.

    Reduction: Formation of reduced derivatives of the naphthalene or piperidine rings.

    Substitution: Introduction of various functional groups on the naphthalene ring.

Scientific Research Applications

[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]amine: Contains an amine group instead of methanol.

    [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]acetone: Features an acetone group in place of methanol.

Uniqueness

  • The presence of the methanol group in [1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol provides unique reactivity and potential for further chemical modifications compared to its analogs.

Properties

IUPAC Name

[1-(naphthalen-1-ylmethyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-13-16-9-3-4-11-18(16)12-15-8-5-7-14-6-1-2-10-17(14)15/h1-2,5-8,10,16,19H,3-4,9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQQZIUZTNPWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.